molecular formula C16H24BFO3 B8170576 2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8170576
M. Wt: 294.2 g/mol
InChI Key: UBRQNOANHGLHNP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₂₃BFO₃
Structure: The compound features a phenyl ring substituted with a fluorine atom at the 3-position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the 4-position, linked to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Key Properties:

  • Molecular Weight: ~280.14 g/mol (calculated from ).
  • Synthetic Utility: Primarily used in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aromatic motifs into pharmaceuticals or agrochemicals .
  • Stability: The pinacol boronate ester enhances hydrolytic stability compared to boronic acids, making it suitable for storage and handling .

Properties

IUPAC Name

2-[3-fluoro-4-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFO3/c1-11(2)10-19-14-8-7-12(9-13(14)18)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQNOANHGLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-isobutoxyphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The fluorine atom and isobutoxy group contribute to its binding affinity and reactivity with enzymes and receptors. The dioxaborolane ring plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-F, 4-isobutoxy C₁₆H₂₃BFO₃ 280.14 Bulky isobutoxy group enhances steric hindrance
2-(3-Fluoro-4-isopropoxyphenyl)-... 3-F, 4-isopropoxy C₁₅H₂₂BFO₃ 280.14 Reduced steric bulk vs. isobutoxy; higher solubility
2-(4-Fluorophenyl)-... 4-F C₁₂H₁₅BFO₂ 236.09 Minimal steric hindrance; faster coupling kinetics
2-(3-Fluoro-5-isopropoxyphenyl)-... 3-F, 5-isopropoxy C₁₅H₂₂BFO₃ 280.14 Altered regiochemistry impacts electronic distribution
2-(4-Cyclopropyl-2-fluorophenyl)-... 2-F, 4-cyclopropyl C₁₅H₂₀BFO₂ 262.13 Cyclopropyl group introduces strain; modulates reactivity

Key Observations :

  • Electronic Effects : Fluorine at the 3-position (meta to boronate) withdraws electron density, activating the para position for nucleophilic attack. This contrasts with 4-fluoro analogs, where fluorine is ortho to the boronate, leading to different electronic profiles .

Physical and Spectral Properties

  • Methoxy-substituted derivatives (e.g., ) are often oils at room temperature, indicating lower crystallinity .
  • NMR Data :

    • Fluorine substituents produce distinct splitting patterns in ¹H-NMR (e.g., doublets with $ J = 7.7–9.9 \, \text{Hz} $ in ).
    • ¹¹B-NMR signals for pinacol boronate esters typically appear near 30 ppm, consistent across analogs .

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